Biochemical Potency of G-744 (Ki,app 1.28 nM) Relative to Reversible and Covalent BTK Inhibitors
In a direct biochemical comparison using a homogeneous time-resolved fluorescence (HTRF) assay, G-744 demonstrates a Ki,app of 1.28 nM [1], which translates to an IC50 of 2 nM [2]. Compared to the reversible inhibitor fenebrutinib (GDC-0853), which exhibits a BTK IC50 of 2.3 nM in analogous enzymatic assays [3], G-744 shows slightly higher intrinsic potency. Relative to covalent inhibitors, ibrutinib displays an IC50 of 0.5 nM [4], yet its irreversible binding mechanism carries distinct off-target liabilities not observed with reversible G-744.
| Evidence Dimension | Biochemical potency (BTK inhibition) |
|---|---|
| Target Compound Data | Ki,app = 1.28 ± 0.13 nM (n=3); IC50 = 2 nM |
| Comparator Or Baseline | Fenebrutinib (reversible): IC50 = 2.3 nM; Ibrutinib (covalent): IC50 = 0.5 nM |
| Quantified Difference | G-744 Ki,app is 1.8-fold lower than fenebrutinib IC50; Ibrutinib IC50 is 4-fold lower than G-744 IC50 but with covalent binding |
| Conditions | HTRF biochemical assay, recombinant human BTK enzyme |
Why This Matters
This quantitative potency data enables researchers to select the appropriate BTK inhibitor based on desired target engagement strength and binding mode (reversible vs. covalent) for their specific in vitro or in vivo experimental design.
- [1] Wang X, Barbosa J, Blomgren P, Bremer MC, Chen J, Crawford JJ, et al. Table 4. Additional G-744 Potency Data (mean ± SEM). In: Discovery of Potent and Selective Tricyclic Inhibitors of Bruton's Tyrosine Kinase with Improved Druglike Properties. ACS Med Chem Lett. 2017;8(6):608-613. View Source
- [2] Wang X, Barbosa J, Blomgren P, Bremer MC, Chen J, Crawford JJ, et al. Discovery of Potent and Selective Tricyclic Inhibitors of Bruton's Tyrosine Kinase with Improved Druglike Properties. ACS Med Chem Lett. 2017 May 3;8(6):608-613. View Source
- [3] Table 2. Name, Synonyms, Type of Inhibitor, Indications, Activity (IC50). Molecules. 2023;28(6):2400. View Source
- [4] Table 1. Bruton's tyrosine kinase inhibitors in preclinical development and clinical trials. Nature Reviews Drug Discovery. 2014;13:229-230. View Source
